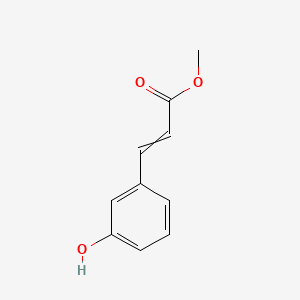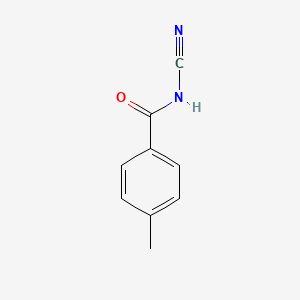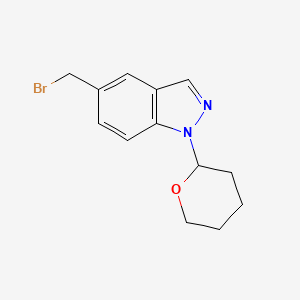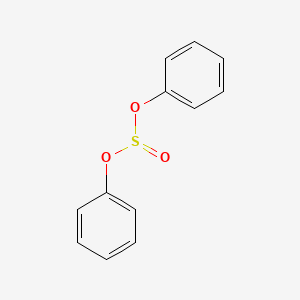![molecular formula C12H24OSi B8772240 rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 CAS No. 66792-28-7](/img/structure/B8772240.png)
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is a specialized organosilicon compound. It is known for its unique structural properties, which include a silicon atom bonded to three methyl groups and an alkoxy group containing a propynyl and pentyl chain. This compound is often used in organic synthesis and materials science due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction can be represented as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, the alcohol used would be 1-methyl-1-(2-propynyl)pentanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkoxy group to an alkyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkylsilanes.
Substitution: Halosilanes.
Wissenschaftliche Forschungsanwendungen
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties.
Wirkmechanismus
The mechanism of action of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the alkoxy group.
Trimethylsilyl acetylene: Contains a similar silicon-carbon bond but with an acetylene group instead of the propynyl and pentyl chain.
Trimethylsilyl ether: Similar in structure but with different alkoxy groups.
Uniqueness
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is unique due to its specific alkoxy group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.
Eigenschaften
CAS-Nummer |
66792-28-7 |
|---|---|
Molekularformel |
C12H24OSi |
Molekulargewicht |
212.40 g/mol |
IUPAC-Name |
trimethyl(4-methyloct-1-yn-4-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-7-9-11-12(3,10-8-2)13-14(4,5)6/h2H,7,9-11H2,1,3-6H3 |
InChI-Schlüssel |
CUIZMOBTKIYAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC#C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B8772169.png)


![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)




![Acetamide, N-[5-(diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]phenyl]-](/img/structure/B8772231.png)




